1-(4-bromophenyl)-2-(methylamino)butan-1-one hydrochloride
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Overview
Description
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant The compound is characterized by the presence of a bromine atom attached to the phenyl ring, a methylamino group, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-(methylamino)butan-1-one hydrochloride typically involves the following steps:
Bromination: The starting material, phenylbutanone, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include 1-(4-bromophenyl)-2-(methylamino)butanoic acid.
Reduction: Products include 1-(4-bromophenyl)-2-(methylamino)butanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives and analogs for structure-activity relationship studies.
Biology: Investigated for its effects on neurotransmitter systems and potential as a model compound for studying stimulant effects.
Medicine: Explored for its potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-(methylamino)butan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one hydrochloride
- 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one hydrochloride
- 1-(4-Methylphenyl)-2-(methylamino)butan-1-one hydrochloride
Comparison: 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chlorinated, fluorinated, and methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for comparative studies in medicinal chemistry and pharmacology.
Properties
CAS No. |
2624132-53-0 |
---|---|
Molecular Formula |
C11H15BrClNO |
Molecular Weight |
292.6 |
Purity |
95 |
Origin of Product |
United States |
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